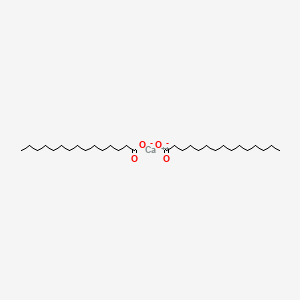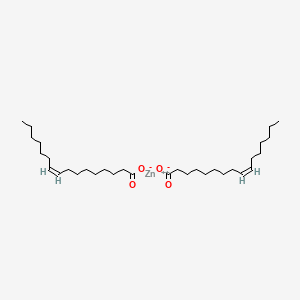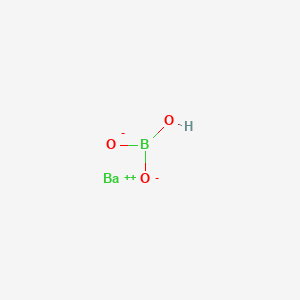
Terephthalic acid, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalic acid, lithium salt is a chemical compound derived from terephthalic acid and lithium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of terephthalic acid, lithium salt typically involves the neutralization of terephthalic acid with lithium hydroxide. The reaction can be represented as follows:
C6H4(CO2H)2+2LiOH→C6H4(CO2Li)2+2H2O
This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of lithium hydroxide to a solution of terephthalic acid under continuous stirring and heating. The resulting product is then filtered, washed, and dried to obtain the pure lithium salt.
Chemical Reactions Analysis
Types of Reactions: Terephthalic acid, lithium salt can undergo various chemical reactions, including:
Oxidation: The lithium salt can be oxidized to form lithium carbonate and other by-products.
Reduction: Reduction reactions can convert the lithium salt back to terephthalic acid under specific conditions.
Substitution: The lithium ions can be substituted with other metal ions in coordination chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium chloride can facilitate ion exchange reactions.
Major Products Formed:
Oxidation: Lithium carbonate and other oxidized derivatives.
Reduction: Terephthalic acid and lithium metal.
Substitution: Various metal terephthalates depending on the substituting metal ion.
Scientific Research Applications
Terephthalic acid, lithium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of terephthalic acid, lithium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: Lithium ions can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which are involved in cellular signaling pathways.
Pathways Involved: The inhibition of GSK-3 by lithium ions affects the Wnt/β-catenin pathway, which plays a role in cell proliferation and differentiation.
Comparison with Similar Compounds
Phthalic Acid: Benzene-1,2-dicarboxylic acid, used in the production of plasticizers.
Isophthalic Acid: Benzene-1,3-dicarboxylic acid, used in the production of high-performance polymers.
Dimethyl Terephthalate: An ester of terephthalic acid, used as an intermediate in the production of PET.
Uniqueness: Terephthalic acid, lithium salt is unique due to its combination of terephthalic acid’s structural properties and lithium’s therapeutic and electrochemical properties. This makes it particularly valuable in applications requiring both stability and reactivity, such as in advanced materials and medical treatments.
Properties
CAS No. |
28313-49-7 |
|---|---|
Molecular Formula |
C8H6Li2O4+2 |
Molecular Weight |
180.1 g/mol |
IUPAC Name |
dilithium;terephthalic acid |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
InChI Key |
RCRBCNZJGBTYDI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


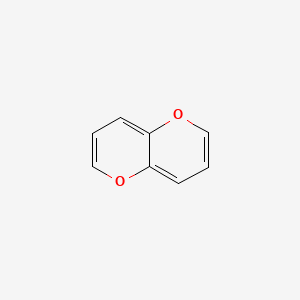
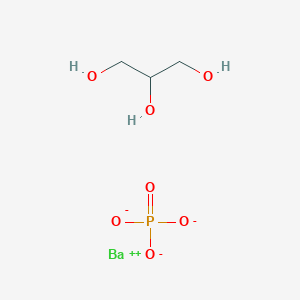

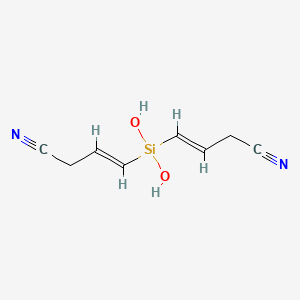
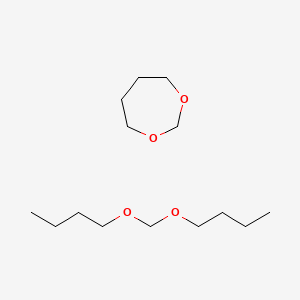
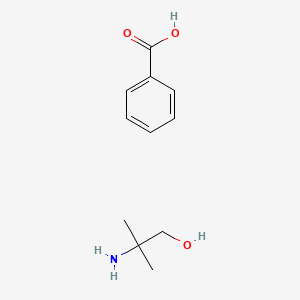
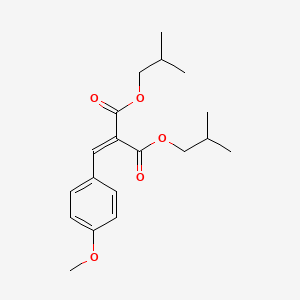
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
